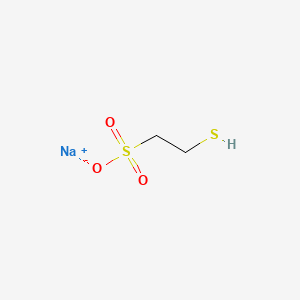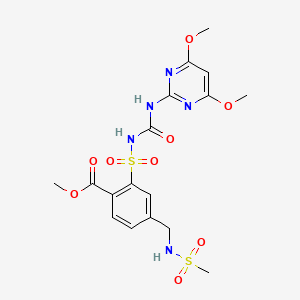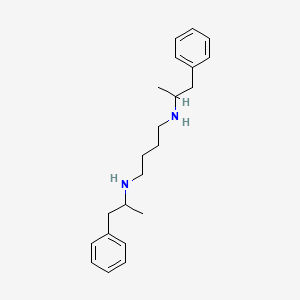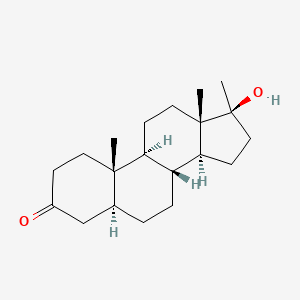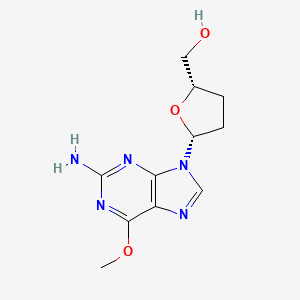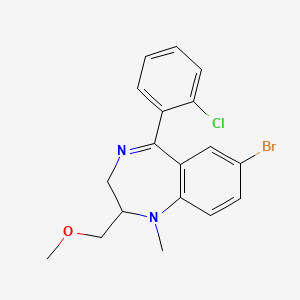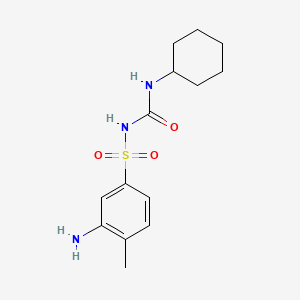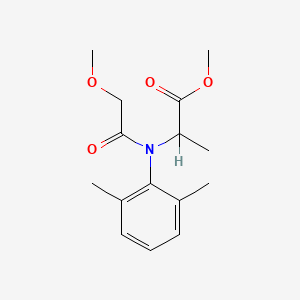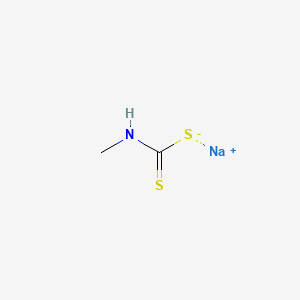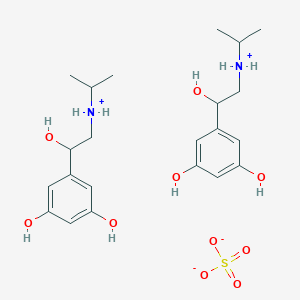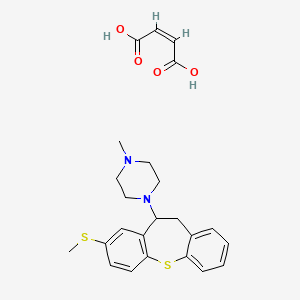
Météothépine maléate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Methiothepin maleate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies of serotonin receptor antagonists.
Medicine: Studied for its antipsychotic properties and potential use in treating psychiatric disorders.
Industry: Utilized in the development of new psychotropic drugs and as a tool in pharmacological research.
Mécanisme D'action
Target of Action
Methiothepin Maleate, also known as Metitepine Maleate , is a potent antagonist of various serotonin (5-HT) receptors. It shows moderate affinity for 5-HT5 and high affinity for 5-HT6 and 5-HT7 . It also acts as an antagonist at 5-HT1 and 5-HT2 . These receptors are primarily involved in the regulation of mood, anxiety, sleep, and various other neurological and biological processes .
Mode of Action
Methiothepin Maleate acts as a non-selective antagonist of serotonin, dopamine, and adrenergic receptors . This results in the inhibition of the normal function of these receptors, altering the neurotransmission processes .
Biochemical Pathways
By acting as an antagonist to these receptors, Methiothepin Maleate can potentially influence these pathways and their downstream effects .
Pharmacokinetics
As a potent 5-ht2 and active 5-ht1 antagonist, it is reasonable to assume that it follows the general pharmacokinetic properties of similar compounds .
Result of Action
Methiothepin Maleate has been shown to have antipsychotic properties . In addition, it has been reported to increase the cytotoxicity of certain chemotherapy drugs in resistant melanoma cells, leading to cell death . It has also been observed to prevent the migration of resistant melanoma cells more efficiently than certain treatments alone .
Analyse Biochimique
Biochemical Properties
Methiothepin Maleate interacts with several enzymes, proteins, and other biomolecules. It shows moderate affinity for 5-HT5 and high affinity for 5-HT6 and 5-HT7 . It also acts as an antagonist at 5-HT1 and 5-HT2 . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
Methiothepin Maleate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to enhance the cytotoxicity of certain drugs in melanoma cells, leading to cell death .
Molecular Mechanism
Methiothepin Maleate exerts its effects at the molecular level through various mechanisms. It binds to serotonin receptors, acting as a non-selective antagonist . This binding interaction can lead to enzyme inhibition or activation and changes in gene expression.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le maléate de méthiothépine peut être synthétisé par plusieurs méthodes. Une voie courante implique la conversion du 4-bromothioanisole en réactif de Grignard, qui est ensuite traité avec du soufre pour produire du 4-(méthylthio)thiophénol. Cet intermédiaire est ensuite transformé par une série de réactions, notamment la réduction, l'halogénation et la cyclisation, pour former l'intermédiaire clé 8-(méthylthio)dibenzo[b,f]thiépine-10(11H)-one . L'étape finale implique l'alkylation de cet intermédiaire avec de la 1-méthylpipérazine, suivie de la formation du sel maléate .
Méthodes de production industrielle : La production industrielle du maléate de méthiothépine suit généralement des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction, telles que la température et la pression, afin de garantir un rendement élevé et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le maléate de méthiothépine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcool.
Substitution : Les réactions d'halogénation et d'alkylation sont courantes dans la synthèse du maléate de méthiothépine.
Réactifs et conditions communs :
Oxydation : Réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Borohydrure de sodium ou hydrure de lithium aluminium.
Substitution : Chlorure de thionyle pour l'halogénation et 1-méthylpipérazine pour l'alkylation.
Produits majeurs : Les principaux produits formés à partir de ces réactions comprennent des intermédiaires tels que le 4-(méthylthio)thiophénol, le 8-(méthylthio)dibenzo[b,f]thiépine-10(11H)-one, et le produit final, le maléate de méthiothépine .
4. Applications de la recherche scientifique
Le maléate de méthiothépine a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé de référence dans les études sur les antagonistes des récepteurs de la sérotonine.
Industrie : Utilisé dans le développement de nouveaux médicaments psychotropes et comme outil de recherche pharmacologique.
5. Mécanisme d'action
Le maléate de méthiothépine agit comme un antagoniste compétitif au niveau des récepteurs de la sérotonine, en particulier les récepteurs 5-HT2A et 5-HT2C . En bloquant la liaison de la sérotonine, il empêche la signalisation en aval et module l'activité des neurotransmetteurs. Ce mécanisme est responsable de ses effets antipsychotiques et de sa capacité à influencer l'humeur et le comportement .
Composés similaires :
- Clorotepine
- Perathiépine
- Octoclothépine
Comparaison : Le maléate de méthiothépine est unique par sa forte affinité pour les récepteurs 5-HT2 et 5-HT1, ce qui en fait un antagoniste puissant doté d'une activité à large spectre . Comparé à des composés similaires comme la clorotepine et la perathiépine, le maléate de méthiothépine possède une structure chimique distincte qui contribue à son profil pharmacologique unique .
Comparaison Avec Des Composés Similaires
- Clorotepine
- Perathiepin
- Octoclothepin
Comparison: Methiothepin maleate is unique in its high affinity for both 5-HT2 and 5-HT1 receptors, making it a potent antagonist with broad-spectrum activity . Compared to similar compounds like clorotepine and perathiepin, methiothepin maleate has a distinct chemical structure that contributes to its unique pharmacological profile .
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2S2.C4H4O4/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20;5-3(6)1-2-4(7)8/h3-8,14,18H,9-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDBEHWZGDSFHR-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042630 | |
| Record name | Methiothepin maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19728-88-2, 20229-30-5 | |
| Record name | Methiothepin maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19728-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metitepine maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019728882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METITEPINE MALEATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methiothepin maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METITEPINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVP2XBC3GA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


